17-alpha-Ethylethynyl-19-nortestosterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Ethylethynyl-19-nortestosterone involves several steps, starting from estrone or estradiolThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
17-alpha-Ethylethynyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
17-alpha-Ethylethynyl-19-nortestosterone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in contraceptive pills, hormone replacement therapy, and treatment of endometriosis and other gynecological disorders
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
17-alpha-Ethylethynyl-19-nortestosterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound also has weak estrogenic and androgenic activity, contributing to its overall hormonal effects .
Comparison with Similar Compounds
Similar Compounds
17-alpha-Allyl-19-nortestosterone: Another synthetic progestin with similar properties but different receptor affinities.
Ethinyltestosterone: A related compound with similar synthetic routes but different biological activities.
Vinyltestosterone: Another derivative with unique chemical and biological properties.
Uniqueness
17-alpha-Ethylethynyl-19-nortestosterone is unique due to its high oral bioavailability and potent progestational activity. It is more effective than many other progestins when administered orally, making it a preferred choice in contraceptive formulations .
Properties
CAS No. |
4560-50-3 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-but-1-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h14,17-20,24H,3,5-10,12-13H2,1-2H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI Key |
WLNBFUOHXNVEPA-ZCPXKWAGSA-N |
Isomeric SMILES |
CCC#C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CCC#CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
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